molecular formula C17H20N2O4S B2407061 2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1704632-97-2

2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2407061
CAS No.: 1704632-97-2
M. Wt: 348.42
InChI Key: RMXSDHPFNXSHOF-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Modification of Heterocyclic Compounds

A key application of this compound lies in its role in synthesizing and modifying heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. The compound's structural features, such as the isoxazole moiety and the bicyclic octan-8-yl ethanone framework, make it a valuable precursor or intermediate in creating diverse heterocyclic structures.

  • Isoxazole-Based Carbocyclic Nucleosides Synthesis : Isoxazoline-based carbocyclic aminols, closely related to the target compound, serve as synthons for constructing purine nucleosides. This synthesis pathway emphasizes the compound's utility in nucleoside analogs development, potentially contributing to antiviral and anticancer research (Quadrelli et al., 2007).

  • Heterocyclic Compounds from 2-Aminobenzimidazole : The research involving derivatives of 2-aminobenzimidazole, leading to the formation of oxazepine, pyrazole, and isoxazole compounds, illustrates the broad applicability of related structures in generating diverse heterocyclic frameworks. Such transformations underscore the potential of utilizing similar compounds in synthetic organic chemistry to create biologically active molecules (S. Adnan et al., 2014).

  • Muscarinic Activities of Quinuclidin-3-yltriazole and -tetrazole Derivatives : The synthesis and evaluation of derivatives containing the quinuclidinyl moiety, structurally related to the compound , have been explored for their muscarinic receptor activities. This application is critical in the search for new therapeutic agents targeting the muscarinic acetylcholine receptor, indicating the compound's potential in medicinal chemistry research (Wadsworth et al., 1992).

  • Antimicrobial and Antitubercular Agents : Novel sulfonyl derivatives, incorporating structural elements similar to the target compound, have shown potent antimicrobial and antitubercular activities. This highlights the compound's relevance in discovering new drugs to combat infectious diseases, showcasing its application in pharmacological research (G. V. Suresh Kumar et al., 2013).

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-24(21,22)13-8-11-6-7-12(9-13)19(11)17(20)10-15-14-4-2-3-5-16(14)23-18-15/h2-5,11-13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXSDHPFNXSHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=NOC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.